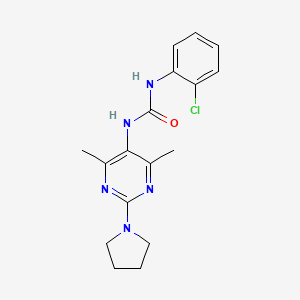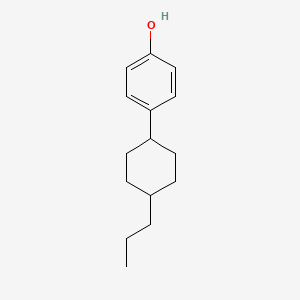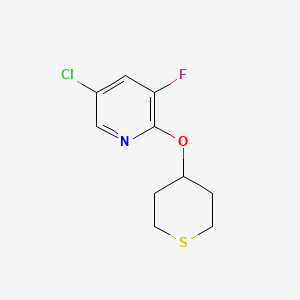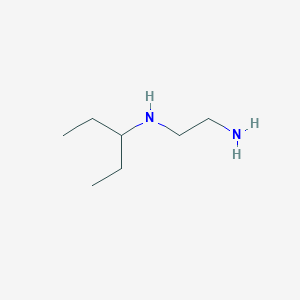![molecular formula C12H12ClN3O2 B2842629 3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide CAS No. 899952-08-0](/img/structure/B2842629.png)
3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide is a chemical compound with a complex structure that includes a phthalazinone moiety and a chlorinated propanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide typically involves the reaction of 3-chloropropanoyl chloride with 4-oxo-3H-phthalazin-1-ylmethanol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phthalazinone moiety can be involved in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Conversion to higher oxidation state compounds.
Reduction: Formation of reduced derivatives with altered functional groups.
科学研究应用
Medicinal Chemistry: As a scaffold for designing new drugs with potential antiviral, antimicrobial, or anticancer properties.
Materials Science: As a building block for synthesizing advanced materials with specific electronic or optical properties.
Biological Research: As a probe for studying enzyme interactions or cellular pathways.
作用机制
The mechanism of action for compounds like 3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide often involves interaction with specific molecular targets such as enzymes or receptors. The phthalazinone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound .
相似化合物的比较
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: A structurally similar compound with a methoxyphenyl group instead of the phthalazinone moiety.
N-substituted 2-arylacetamides: Compounds with similar amide linkages and aromatic substituents.
Uniqueness
3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide is unique due to the presence of the phthalazinone moiety, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable scaffold for designing new compounds with tailored properties.
属性
IUPAC Name |
3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-6-5-11(17)14-7-10-8-3-1-2-4-9(8)12(18)16-15-10/h1-4H,5-7H2,(H,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHWNESCIDHJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2842551.png)

![6-(2-bromo-5-methoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2842556.png)
![Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2842557.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate](/img/structure/B2842559.png)
![4'-(2-Bromophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2842560.png)
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2842561.png)

![2-(4-CHLOROPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE](/img/structure/B2842567.png)
![2-[1-(3-Methylbutanoyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2842569.png)
